

Spectroscopic Analysis of 3-(1H-Pyrazol-1-YL)propanal: A Technical Guide

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Compound of Interest

Compound Name: 3-(1H-Pyrazol-1-YL)propanal

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This guide provides an in-depth technical overview of the spectroscopic analysis of **3-(1H-Pyrazol-1-YL)propanal**. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific compound, this document focuses on a predictive analysis based on established spectroscopic principles and data from closely related structures. The information herein is intended to guide researchers in the synthesis, purification, and structural elucidation of **3-(1H-Pyrazol-1-YL)propanal**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(1H-Pyrazol-1-YL)propanal**. These predictions are derived from the analysis of related compounds and the known spectral characteristics of the pyrazole and propanal moieties.

Table 1: Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~9.8	Triplet (t)	1H	-CHO	Expected to be a triplet due to coupling with the adjacent CH_2 group.
~7.5	Doublet (d)	1H	Pyrazole H-5	Chemical shifts for pyrazole protons can vary; this is an estimated value.
~7.4	Doublet (d)	1H	Pyrazole H-3	
~6.2	Triplet (t)	1H	Pyrazole H-4	
~4.3	Triplet (t)	2H	N- CH_2 -	Methylene group attached to the pyrazole nitrogen.
~3.0	Triplet of triplets (tt) or Doublet of triplets (dt)	2H	- CH_2 -CHO	Methylene group adjacent to the aldehyde.

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Notes
~200	C=O (Aldehyde)	Aldehyde carbons are typically found in this downfield region. [1]
~139	Pyrazole C-3	
~129	Pyrazole C-5	
~106	Pyrazole C-4	
~48	N-CH ₂ -	
~43	-CH ₂ -CHO	

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~2900-2800	Medium	C-H stretch (Aliphatic)	
~2750-2700	Medium	C-H stretch (Aldehyde)	A characteristic doublet for aldehydes.
~1725	Strong	C=O stretch (Aldehyde)	The strong carbonyl absorption is a key diagnostic peak. [2]
~1550-1400	Medium-Weak	C=N, C=C stretch (Pyrazole)	

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment	Notes
124	$[M]^+$	Molecular ion peak.
95	$[M - CHO]^+$	Loss of the formyl radical.
68	$[C_4H_4N_2]^+$	Pyrazole ring fragment.
57	$[C_3H_5O]^+$	Propanal fragment.
29	$[CHO]^+$	Formyl cation, often a prominent peak for aldehydes. [3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(1H-Pyrazol-1-YL)propanal** is not readily available in the searched literature, a plausible synthetic route is the Michael addition of pyrazole to acrolein. Below is a generalized protocol based on this reaction.

Synthesis of 3-(1H-Pyrazol-1-YL)propanal

This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Pyrazole
- Acrolein (stabilized)
- A suitable basic catalyst (e.g., triethylamine or a basic resin)
- Anhydrous solvent (e.g., acetonitrile or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1 equivalent) in the anhydrous solvent.
- Addition of Catalyst: Add the basic catalyst (catalytic amount) to the pyrazole solution.
- Addition of Acrolein: Slowly add acrolein (1 equivalent) to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup:
 - Quench the reaction with a mild acid or water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **3-(1H-Pyrazol-1-YL)propanal**.

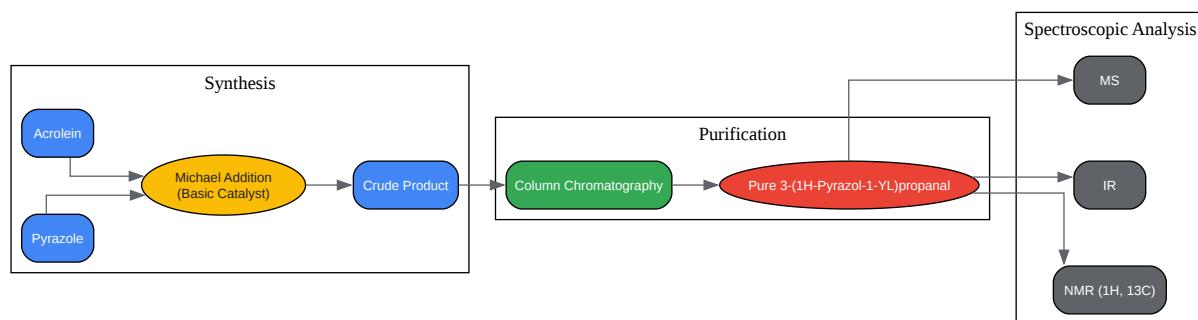
Spectroscopic Analysis

- NMR Spectroscopy: Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3) with a reference standard (e.g., TMS). Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- IR Spectroscopy: Obtain the IR spectrum of the purified product using a suitable method (e.g., neat as a thin film on a salt plate or as a KBr pellet).

- Mass Spectrometry: Analyze the purified product using a mass spectrometer, for example, with electron ionization (EI) to observe the fragmentation pattern.

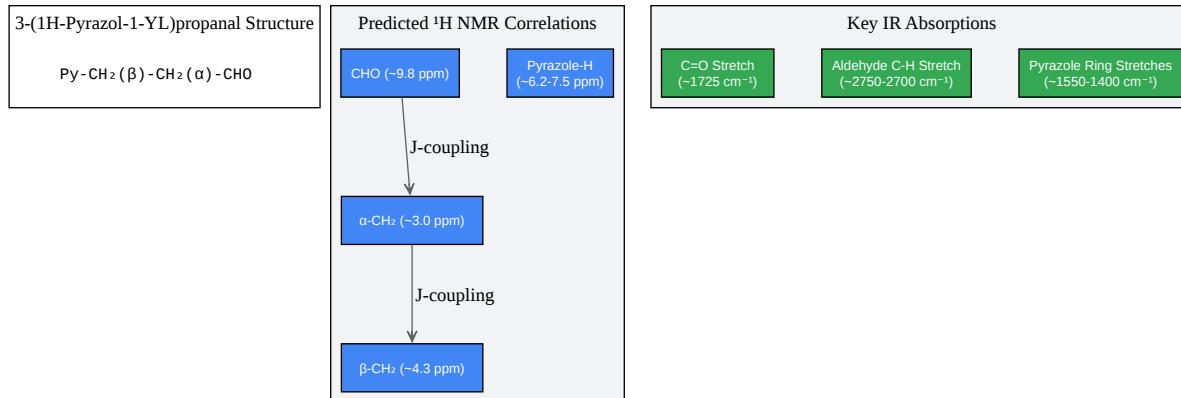
Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for spectroscopic analysis.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **3-(1H-Pyrazol-1-YL)propanal**.



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Caption: Key structural features and their expected spectroscopic correlations for **3-(1H-Pyrazol-1-YL)propanal**.

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